molecular formula C11H9F4N3OS2 B5757330 5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine

5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine

Cat. No.: B5757330
M. Wt: 339.3 g/mol
InChI Key: BNLYAQIJZVJRRV-UHFFFAOYSA-N
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Description

5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine, commonly known as TFB-TN, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have shown promising results in various biological activities.

Mechanism of Action

The exact mechanism of action of TFB-TN is not fully understood. However, it has been proposed that TFB-TN exerts its biological activities by inhibiting various enzymes and signaling pathways involved in disease progression. For example, TFB-TN has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, TFB-TN has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
TFB-TN has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, TFB-TN has been reported to reduce inflammation and oxidative stress in various animal models. Moreover, TFB-TN has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of TFB-TN is its broad-spectrum biological activities, which make it a promising candidate for the development of novel therapeutics. In addition, TFB-TN has been reported to have low toxicity and good pharmacokinetic properties. However, one of the limitations of TFB-TN is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of TFB-TN. Firstly, further studies are needed to elucidate the exact mechanism of action of TFB-TN. Secondly, the potential of TFB-TN as a therapeutic agent for various diseases needs to be further explored. Thirdly, the development of novel formulations and delivery methods for TFB-TN may improve its solubility and bioavailability. Finally, the safety and efficacy of TFB-TN need to be further evaluated in clinical trials.

Synthesis Methods

The synthesis of TFB-TN involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzyl chloride with potassium thiocyanate in the presence of sodium ethoxide. The resulting intermediate is then reacted with hydrazine hydrate to obtain the final product. This method has been reported to yield TFB-TN with high purity and yield.

Scientific Research Applications

TFB-TN has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, TFB-TN has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

5-[[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4N3OS2/c12-8(13)11(14,15)19-7-3-1-6(2-4-7)5-20-10-18-17-9(16)21-10/h1-4,8H,5H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLYAQIJZVJRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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